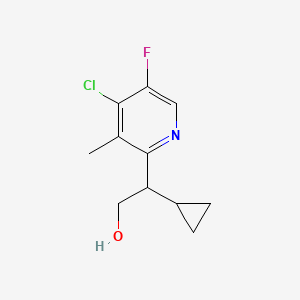
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol is a synthetic organic compound that belongs to the class of pyridine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.
Introduction of Substituents: Chlorine, fluorine, and methyl groups are introduced via halogenation and alkylation reactions.
Formation of the Cyclopropyl Group: The cyclopropyl group is added through cyclopropanation reactions.
Final Coupling: The final step involves coupling the pyridine derivative with the cyclopropyl group under specific conditions, such as using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Biological Activity: Studied for potential antimicrobial, antifungal, or antiviral properties.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry
Agrochemicals: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chloro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
- 2-(5-Fluoro-3-methylpyridin-2-yl)-2-cyclopropylethan-1-ol
Uniqueness
The presence of both chlorine and fluorine atoms in the pyridine ring, along with the cyclopropyl group, might confer unique chemical and biological properties, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C11H13ClFNO |
|---|---|
Poids moléculaire |
229.68 g/mol |
Nom IUPAC |
2-(4-chloro-5-fluoro-3-methylpyridin-2-yl)-2-cyclopropylethanol |
InChI |
InChI=1S/C11H13ClFNO/c1-6-10(12)9(13)4-14-11(6)8(5-15)7-2-3-7/h4,7-8,15H,2-3,5H2,1H3 |
Clé InChI |
RXMJUWPVUQSBNW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CN=C1C(CO)C2CC2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


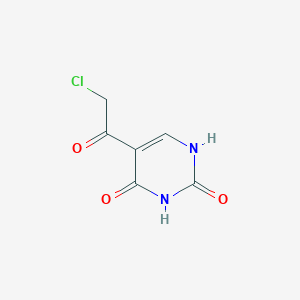
![tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13097656.png)
![7-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B13097664.png)
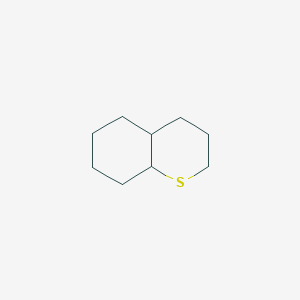
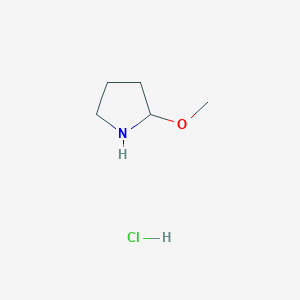
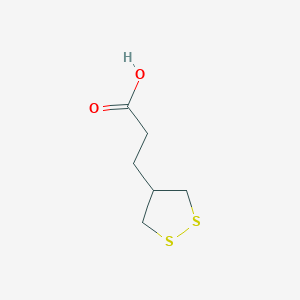



![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)
![(2-methyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13097719.png)



